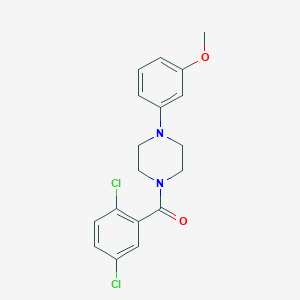

![molecular formula C15H20N4O4 B5660028 1-methyl-8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5660028.png)

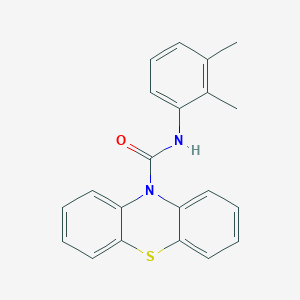

1-methyl-8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound under discussion belongs to a class of molecules that exhibit significant pharmacological interest due to their structural complexity and potential biological activity. The diazaspiro and pyrazole moieties present in this compound are known for their relevance in medicinal chemistry, contributing to a variety of biological activities.

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives often involves multistep reactions, including cycloadditions, ring expansions, and functional group transformations. A notable method involves the three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, showcasing a cost-effective approach with high yields and minimal purification requirements (Pardali et al., 2021).

Molecular Structure Analysis

The molecular mechanics and energy minimization techniques provide insights into the structural parameters of diazaspiro compounds. For example, the study on diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives offers valuable data on the molecular structure through computational analysis (Farag et al., 2008).

Chemical Reactions and Properties

Spiro compounds, including those with diazaspiro[4.5]decane frameworks, engage in various chemical reactions. Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane demonstrates the reactivity of spiro compounds under different conditions, leading to diverse derivatives with potential biological activity (Andreae et al., 1992).

Physical Properties Analysis

The physical properties such as decarboxylation rates and thermal stability of related compounds provide a basis for understanding the behavior of spiro compounds under various conditions. The decarboxylation study of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid offers insights into the reaction kinetics and mechanism, indicative of the stability and reactivity of the spiro framework (Bigley & May, 1969).

Chemical Properties Analysis

Spiro compounds' chemical properties, including their reactivity towards nucleophiles and electrophiles, are crucial for their application in synthetic chemistry. The transformation of ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate into thioamide and subsequent synthesis of thiazoles highlight the versatility and chemical reactivity of spiro compounds (Kuroyan et al., 1991).

属性

IUPAC Name |

1-methyl-8-(2-methylpyrazole-3-carbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4/c1-17-12(20)9-10(14(22)23)15(17)4-7-19(8-5-15)13(21)11-3-6-16-18(11)2/h3,6,10H,4-5,7-9H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATIMMZQFSPBJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C12CCN(CC2)C(=O)C3=CC=NN3C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine](/img/structure/B5659946.png)

![6-{[2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5659981.png)

![8-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659997.png)

![2-amino-4-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5660000.png)

![[(3aS*,9bS*)-2-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5660004.png)

![N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5660010.png)

![2-(4-morpholinyl)-N-[(2-propyl-1,3-thiazol-4-yl)methyl]-2-(3-pyridinyl)acetamide](/img/structure/B5660016.png)

![9-[(3-amino-2-thienyl)carbonyl]-2-[2-(2-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5660036.png)

![5-(dimethylamino)-2-[3-(4-fluorophenoxy)propyl]pyridazin-3(2H)-one](/img/structure/B5660052.png)